molecular formula C10H16O4S2 B1346241 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid CAS No. 4265-54-7

2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid

Cat. No. B1346241
CAS RN: 4265-54-7
M. Wt: 264.4 g/mol
InChI Key: MRWHVJXFUVTCHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The linear formula of this compound is C7H12O4S2 . It contains seven carbon atoms, twelve hydrogen atoms, four oxygen atoms, and two sulfur atoms . The exact molecular structure is not provided in the search results. For a detailed molecular structure, it would be best to refer to a chemistry database or a chemist.

Scientific Research Applications

Synthesis and Pharmacological Properties

A study by Veer and Oud (2010) describes the synthesis of various esters, including those with structural similarities to 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid, and their pharmacological properties. These compounds, particularly the tertiary aminoalkyl esters derived from biphenyl-2-acetic acid and its analogs, showed pronounced antispasmodic activity. This research highlights the potential for designing new pharmacologically active agents based on modifications of the carboxylic acid and thioether groups Veer & Oud, 2010.

Crystallography and Molecular Structure

The crystal structure of certain compounds, as investigated by Wu et al. (2015), provides insights into the interactions and bonding patterns that could be relevant for derivatives of this compound. The study on febuxostat-acetic acid complex reveals how hydrogen bonding and weak interactions contribute to the stability and properties of molecular assemblies. This information can be crucial for understanding how similar compounds might interact in crystalline forms or within biological systems Wu et al., 2015.

Antioxidant and Enzyme Inhibition Activities

Research on transition metal complexes of amino acid bearing Schiff base ligands, including those with a cyclohexyl structure, demonstrates significant antioxidant and enzyme inhibition activities. Ikram et al. (2015) found that the zinc complex of a similar ligand showed strong inhibition against xanthine oxidase, suggesting that derivatives of this compound could have potential applications in managing oxidative stress and related disorders Ikram et al., 2015.

Surface Chemistry and Self-Assembled Monolayers

A study by Willey et al. (2004) on the adsorption of thioctic acid on gold surfaces through self-assembled monolayers (SAMs) may offer parallels to how derivatives of this compound might be used in creating functionalized surfaces for sensors or catalysis. The ability to switch surface properties through chemical modifications of the carboxyl groups presents a versatile tool for material science applications Willey et al., 2004.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-[1-(carboxymethylsulfanyl)cyclohexyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S2/c11-8(12)6-15-10(16-7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWHVJXFUVTCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(SCC(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962620
Record name 2,2'-(Cyclohexane-1,1-diyldisulfanediyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4265-54-7
Record name NSC18914
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(Cyclohexane-1,1-diyldisulfanediyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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